molecular formula C11H14O3 B2934046 (7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol CAS No. 180716-14-7

(7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol

Cat. No.: B2934046
CAS No.: 180716-14-7
M. Wt: 194.23
InChI Key: PEYJKKSPJUOALY-UHFFFAOYSA-N
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Description

(7-Methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol (CAS 180716-14-7) is a high-purity chemical building block supplied for research and development purposes. This compound, with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol, belongs to the chroman derivative family, a class of structures known for their significance in organic and medicinal chemistry . Chroman scaffolds are frequently explored as key intermediates in the synthesis of more complex molecules and are of inherent interest in various research fields. Researchers value this compound for its potential utility in constructing novel chemical entities and for its role in method development. Please handle with care; this product is labeled with GHS warning icons and hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or human consumption.

Properties

IUPAC Name

(7-methoxy-3,4-dihydro-2H-chromen-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-13-9-4-2-8-3-5-10(7-12)14-11(8)6-9/h2,4,6,10,12H,3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYJKKSPJUOALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC(O2)CO)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180716-14-7
Record name (7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 7-methoxy-2-hydroxyacetophenone with formaldehyde and a suitable catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

(7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield the corresponding aldehyde or carboxylic acid, while reduction can produce the corresponding alcohol .

Scientific Research Applications

(7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with receptors, or influencing cellular signaling pathways. For example, it may act as an antioxidant by scavenging free radicals and reducing oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound can be compared to several structurally related benzopyran and pyran-2-one derivatives from the literature:

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Biological Relevance Reference
(7-Methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol Benzopyran 7-OCH3, 2-CH2OH Not reported Not reported Potential β-blocker analog
1-(6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethane-1,2-diol Benzopyran 6-F, 2-CH(OH)CH2OH Not reported Not reported Nebivolol metabolite (β-blocker activity)
3-[2-(4-Methoxybenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7b) Pyran-2-one 4-OCH3-benzoyl, allyl chain 171 48 Synthetic intermediate
4-[7-Methoxy-8-(3-methylbut-2-en-1-yl)-3,4-dihydro-2H-1-benzopyran-2-yl]benzene-1,3-diol Benzopyran 7-OCH3, 8-prenyl, 2,4-dihydroxyphenyl Not reported Not reported Flavonoid derivative
7-Methoxy-3,4-dihydronaphthalen-1(2H)-one Naphthalenone 7-OCH3, fused cyclohexenone Not reported Not reported Precursor for condensation reactions

Key Observations:

  • Pharmacological Potential: Nebivolol’s diol metabolite () shares a similar dihydrobenzopyran core and demonstrates β-blocker activity, suggesting the target compound’s methanol group may interact with analogous biological targets.
  • Synthetic Complexity: The pyran-2-one derivatives (Evidences 1, 2, 5) are synthesized via nucleophilic additions or condensations, while benzopyrans (e.g., ) often require multi-step alkylation or cyclization, indicating divergent synthetic routes.

Physicochemical Properties

  • Melting Points: Pyran-2-one derivatives with bulky substituents (e.g., 7b: 171°C, 8c: 178°C) exhibit higher melting points than less polar compounds like 14g (84–86°C) . The target compound’s methanol group may lower its melting point relative to these due to reduced crystallinity.
  • Spectroscopic Data: NMR and MS data for pyran-2-ones (Evidences 1, 2, 5) highlight characteristic shifts for allyl, benzoyl, and methoxy groups. The target compound’s 1H NMR would likely show a singlet for the 7-methoxy group (~δ 3.8 ppm) and a broad peak for the -CH2OH group (~δ 3.5–4.0 ppm).

Biological Activity

(7-methoxy-3,4-dihydro-2H-1-benzopyran-2-yl)methanol, a derivative of benzopyran, exhibits a unique chemical structure characterized by a methoxy group at the 7-position and a hydroxymethyl group at the 2-position. This compound belongs to a class of compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic effects.

The molecular formula for this compound is C₁₁H₁₄O₃. Its structure allows it to participate in various chemical reactions, enhancing its potential biological activity.

PropertyValue
Molecular FormulaC₁₁H₁₄O₃
Molecular Weight194.23 g/mol
CAS Number180716-14-7
Chemical ClassBenzopyran Derivative

Target Interactions

Research indicates that this compound interacts with various biological targets, potentially influencing several biochemical pathways related to oxidative stress and inflammation. Similar compounds have shown binding affinity to enzymes and receptors that modulate inflammatory responses and cellular signaling pathways.

Biochemical Pathways

The compound is believed to exert its biological effects through mechanisms such as:

  • Antioxidant Activity : Neutralizing free radicals and reducing oxidative stress.
  • Anti-inflammatory Effects : Inhibiting pro-inflammatory mediators like nitric oxide (NO) and cyclooxygenase enzymes (COX).

Antioxidant Activity

Studies have demonstrated that this compound possesses significant antioxidant properties. It can scavenge free radicals and inhibit lipid peroxidation, which is crucial for preventing cellular damage.

Anti-inflammatory Activity

The compound has been shown to reduce inflammation by inhibiting the expression of inflammatory cytokines and enzymes. For example, it can decrease levels of inducible nitric oxide synthase (iNOS) and COX-2 in vitro, suggesting its potential in treating chronic inflammatory conditions .

Research Findings

Recent investigations into the biological activity of this compound have yielded promising results:

  • Antioxidant Studies : In vitro assays demonstrated that the compound significantly reduces oxidative stress markers in cell cultures.
  • Anti-inflammatory Studies : Animal models showed that administration of this compound led to reduced swelling and inflammation in induced arthritis models.
  • Pharmacokinetics : Preliminary studies indicate that the compound is well absorbed and metabolized in vivo, with a favorable safety profile.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Study ReferenceFindings
Demonstrated significant reduction in inflammatory markers in a rodent model of arthritis.
Showed antioxidant effects in human cell lines exposed to oxidative stress.
Evaluated pharmacokinetic properties indicating good bioavailability and low toxicity.

Q & A

Q. Table 1: Synthetic Conditions and Yields

StepReactants/ConditionsYieldReference
Core formationNaOH/MeOH, 3h, RT~60%
ReductionNaBH₄ in THF~75% (theoretical)N/A
RecrystallizationDCM/MeOH>95% purity

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:
Use a combination of:

  • TLC : Monitor reaction progress using silica gel plates (e.g., petroleum ether:ethyl acetate = 2:1) with UV detection at 254 nm .
  • HPLC : Reverse-phase C18 columns with UV/Vis or MS detection (e.g., acetonitrile/water gradients) for quantitative purity .
  • Melting Point Analysis : Compare observed values (e.g., 263–264°C) to literature data .
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ ~3.8 ppm for methoxy groups) and FT-IR (O-H stretch at ~3200 cm⁻¹) .

Advanced: How to resolve contradictions in spectral data for structural elucidation?

Methodological Answer:
Contradictions may arise from stereochemical variations or impurities. Mitigation strategies include:

Cross-Validation : Use complementary techniques (e.g., NOESY for stereochemistry, high-resolution MS for molecular formula confirmation) .

Crystallography : Obtain single-crystal X-ray diffraction data to unambiguously confirm spatial arrangement .

Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) .

Example Case : A study reported conflicting ¹H NMR signals for methoxy groups. X-ray crystallography revealed conformational flexibility in the benzopyran ring, explaining the discrepancy .

Advanced: How to design stability studies under varying storage conditions?

Methodological Answer:

Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 1–4 weeks .

Analytical Monitoring : Use HPLC to track degradation products (e.g., oxidation of methanol to carbonyl groups) .

Kinetic Modeling : Calculate degradation rate constants (k) using Arrhenius equations to predict shelf life .

Q. Table 2: Stability Parameters

ConditionDegradation PathwayKey Observations
60°C, dryDehydrationLoss of methanol group (~10% in 7 days)
UV lightPhoto-oxidationFormation of quinone derivatives
75% RHHydrolysisIncreased impurity peaks in HPLC

Advanced: How to optimize stereoselective synthesis of diastereomers?

Methodological Answer:

Chiral Catalysts : Use enantiopure ligands (e.g., BINAP) in palladium-catalyzed coupling reactions to control stereochemistry .

Chromatographic Separation : Employ chiral stationary phases (e.g., Chiralpak AD-H) for HPLC purification .

Kinetic Resolution : Leverage differences in reaction rates of enantiomers under specific conditions (e.g., low-temperature Grignard reactions) .

Case Study : Nebivolol synthesis (a structurally related compound) required kinetic resolution to isolate active enantiomers, achieving >99% ee .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of dust/particulates .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to address discrepancies in toxicity data across studies?

Methodological Answer:

Source Analysis : Compare test models (e.g., in vitro vs. in vivo) and purity levels (e.g., HPLC vs. crude samples) .

Dose-Response Curves : Re-evaluate LD₅₀ values using standardized OECD guidelines .

Mechanistic Studies : Investigate metabolic pathways (e.g., CYP450 interactions) to explain variations .

Example : A study reported lower acute toxicity (Oral LD₅₀ > 2000 mg/kg) compared to similar benzopyrans due to higher purity (>98%) .

Advanced: What strategies improve solubility for in vitro assays?

Methodological Answer:

Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility .

Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via esterification .

Nanoformulations : Develop liposomal or polymeric nanoparticles for controlled release .

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